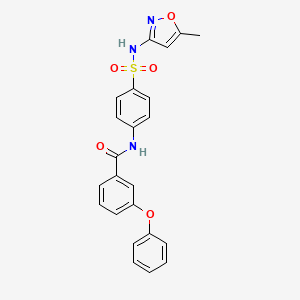
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (MIP) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIP is a sulfonamide derivative and is classified as a selective inhibitor of carbonic anhydrase IX (CAIX). In
作用机制
CAIX is an enzyme that plays a crucial role in maintaining the pH balance in cancer cells. N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide selectively inhibits CAIX, leading to a decrease in extracellular acidity and an increase in intracellular acidity. This shift in pH balance can lead to the suppression of tumor growth and metastasis.
Biochemical and physiological effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on bone resorption and brain ischemia. This compound has been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in bone resorption. This compound has also been shown to have neuroprotective effects in ischemic stroke models.
实验室实验的优点和局限性
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its selective inhibition of CAIX, which can lead to more targeted and effective cancer treatment. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
Future research on N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide could focus on its potential use in combination with other therapeutic agents for cancer treatment. Additionally, more studies are needed to explore the effects of this compound on other physiological processes, such as bone resorption and brain ischemia. Further research is also needed to optimize the synthesis method of this compound and improve its solubility and toxicity profile.
In conclusion, this compound (this compound) is a promising therapeutic agent that has gained significant attention in scientific research. This compound has potential applications in cancer treatment, bone resorption, and brain ischemia. Further research is needed to optimize the synthesis method of this compound, improve its solubility and toxicity profile, and explore its potential use in combination with other therapeutic agents.
合成方法
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid, followed by the coupling of the resulting intermediate with 3-phenoxybenzoyl chloride. The final product is obtained through recrystallization and purification processes.
科学研究应用
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. This compound is a promising therapeutic agent due to its ability to selectively inhibit CAIX, which can lead to the suppression of tumor growth and metastasis.
属性
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCJJOOQDFNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

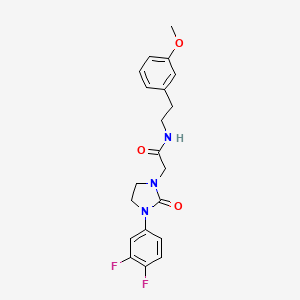

![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)

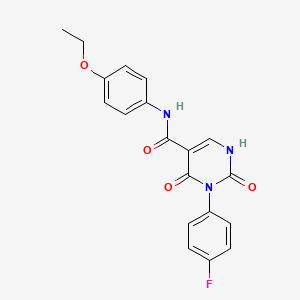
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630923.png)
![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)


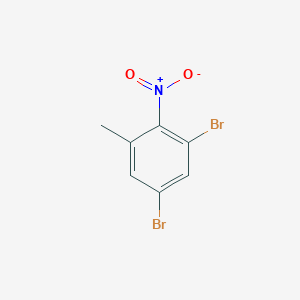
![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)
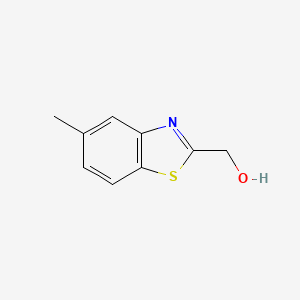
![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)